molecular formula C4H7Cl B1582250 2-Chloro-2-butene CAS No. 4461-41-0

2-Chloro-2-butene

Cat. No.: B1582250
CAS No.: 4461-41-0
M. Wt: 90.55 g/mol
InChI Key: DSDHFHLZEFQSFM-ONEGZZNKSA-N
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Description

2-Chloro-2-butene is an organic compound with the molecular formula C₄H₇Cl. It is a chlorinated derivative of butene and exists in two geometric isomers: (E)-2-chloro-2-butene and (Z)-2-chloro-2-butene. This compound is of interest due to its reactivity and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-2-butene can be synthesized through the addition of hydrochloric acid to 2-butene. The reaction proceeds via a two-step mechanism where the pi electrons of the double bond attack the hydrogen of hydrochloric acid, forming a carbocation intermediate. The chloride ion then attacks the carbocation, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same hydrochlorination process but on a larger scale. The reaction is carried out in the presence of a catalyst to increase the reaction rate and yield. The product is then purified through distillation to obtain the desired isomer.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-butene undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Elimination Reactions: It can undergo dehydrohalogenation to form butadiene.

    Addition Reactions: It can react with halogens or hydrogen halides to form dihalides or haloalkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxides, and amines.

    Elimination: Strong bases such as potassium hydroxide or sodium ethoxide are used.

    Addition: Halogens like bromine or chlorine and hydrogen halides like hydrochloric acid or hydrobromic acid are used.

Major Products:

    Substitution: Products include alcohols, ethers, and amines.

    Elimination: The major product is butadiene.

    Addition: Products include dihalides and haloalkanes.

Scientific Research Applications

2-Chloro-2-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-2-butene involves its reactivity as an alkene and a halide. The double bond allows it to participate in addition reactions, while the chlorine atom makes it susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-2-butene is unique due to its combination of a double bond and a chlorine atom, which allows it to undergo a wide range of chemical reactions. Its geometric isomers also provide additional diversity in its reactivity and applications.

Properties

CAS No.

4461-41-0

Molecular Formula

C4H7Cl

Molecular Weight

90.55 g/mol

IUPAC Name

(E)-2-chlorobut-2-ene

InChI

InChI=1S/C4H7Cl/c1-3-4(2)5/h3H,1-2H3/b4-3+

InChI Key

DSDHFHLZEFQSFM-ONEGZZNKSA-N

SMILES

CC=C(C)Cl

Isomeric SMILES

C/C=C(\C)/Cl

Canonical SMILES

CC=C(C)Cl

Pictograms

Flammable; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary unimolecular dissociation pathways of the 2-buten-2-yl radical, and how does 2-chloro-2-butene play a role in studying these pathways?

A1: The 2-buten-2-yl radical can dissociate through three main pathways:

    Q2: How does the reactivity of this compound with the nitrate radical (NO3) compare to other chlorinated butenes?

    A2: Studies employing FTIR spectroscopy have revealed that this compound, with the chlorine atom substituted at a carbon participating in the double bond, reacts with the nitrate radical (NO3) to predominantly produce acid chlorides, aldehydes, and nitrogen dioxide (NO2). [] This product distribution differs from chlorinated butenes where the chlorine atom is substituted at a carbon adjacent to the double bond. In those cases, the primary products are aldehydes, chlorinated carbonyl nitrate compounds, and NO2. [] These findings highlight the influence of chlorine atom positioning on the reactivity and product formation pathways in reactions with NO3.

    Q3: Can this compound be used to synthesize other fluorinated compounds?

    A3: Yes, this compound can serve as a precursor in the synthesis of specific fluorinated hydrocarbons. For instance, catalytic hydrogenation of 1,1,1,1,4,4,4-hexafluoro-2-chloro-2-butene in the presence of a base like potassium hydroxide yields 1,1,1,4,4,4-hexafluorobutane. [] This synthetic route highlights the potential of this compound as a starting material for accessing a variety of fluorinated compounds with potential applications in various fields.

    Q4: How does the presence of a chlorine atom in this compound influence the nuclear magnetic resonance (NMR) spectrum compared to its non-chlorinated counterpart?

    A5: The presence of a chlorine atom in this compound significantly affects its 1H-NMR spectrum compared to 2-butene. Specifically, in the 1H-NMR spectrum of polychloroprene (a polymer derived from this compound) dissolved in C6D6, the CH proton signal splits into two distinct triplet peaks. [] These peaks correspond to the CH protons in the trans-1,4 and cis-1,4 isomers of the polymer. [] This splitting pattern arises from the chlorine atom's influence on the chemical environment and spin-spin coupling of nearby protons, enabling the differentiation and quantification of these isomers in the polymer structure.

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